2-Methyl-5-(2-methyloxiran-2-yl)pyridine
Description
Contextualization within Oxirane and Pyridine (B92270) Chemistry
The chemical nature of 2-Methyl-5-(2-methyloxiran-2-yl)pyridine is best understood by examining its constituent parts: the 2-methylpyridine (B31789) core and the 2-methyloxirane functional group.
Oxirane Chemistry: The oxirane, or epoxide, is a three-membered ring containing two carbon atoms and one oxygen atom. This structure is characterized by significant ring strain, which makes it highly reactive toward nucleophiles. The 2-methyloxirane (also known as propylene (B89431) oxide) moiety in the target molecule is a versatile functional group that can undergo regioselective ring-opening reactions. researchgate.net This reactivity allows for the introduction of a wide array of functional groups, making oxiranes valuable intermediates in organic synthesis. cymitquimica.com
Common ring-opening reactions of 2-methyloxirane proceed via nucleophilic attack, which can be catalyzed by either acid or base. The regioselectivity of the attack depends on the reaction conditions.
| Nucleophile | Reaction Product(s) |
| Water (H₂O) | Propane-1,2-diol reactory.app |
| Alcohols (ROH) | 1-alkoxypropan-2-ol and 2-alkoxypropan-1-ol reactory.app |
| Amines (RNH₂) | 1-aminopropan-2-ol and 2-aminopropan-1-ol |
| Hydrogen Halides (HX) | 1-halopropan-2-ol and 2-halopropan-1-ol reactory.app |
This table summarizes common reactions of the 2-methyloxirane motif.
Pyridine Chemistry: The pyridine ring is a fundamental scaffold in medicinal chemistry and is present in numerous FDA-approved drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which facilitates interactions with biological targets. nih.gov The 2-methyl-5-substituted pyridine framework is a common structural motif. However, achieving regioselective functionalization at the C5 position, which is distal to the nitrogen atom, can be challenging and often requires multi-step synthetic strategies. nih.gov
Methods for the synthesis of 5-substituted 2-methylpyridines often begin with pre-functionalized precursors.
| Starting Material | Synthetic Method |
| 3-Methylpyridine | Amination with sodium amide to produce 2-amino-5-methylpyridine. chemicalbook.com |
| 2-Amino-5-methylpyridine | Diazotization followed by hydrolysis to yield 2-hydroxy-5-methylpyridine. |
| Paraldehyde and Ammonia | Condensation reaction to form 5-ethyl-2-methylpyridine. orgsyn.org |
| 3-Methylpyridine 1-oxide | Reaction with a trialkylamine and an electrophile, followed by reaction with HBr. google.com |
This table outlines selected synthetic routes to key 2-methyl-5-substituted pyridine precursors.
Significance of the Compound’s Unique Structural Motifs in Advanced Organic Synthesis and Chemical Biology
The combination of a pyridine heterocycle and a reactive epoxide ring in a single molecule suggests significant potential in both advanced organic synthesis and chemical biology.
In Advanced Organic Synthesis: The molecule serves as a versatile building block. The high reactivity of the oxirane ring allows for its transformation into a variety of other functional groups through ring-opening reactions. This enables the synthesis of a library of derivatives from a single precursor. For example, reaction with different amines could generate a series of amino alcohol derivatives. The pyridine nitrogen can be used to direct metallation reactions or can be quaternized to alter the electronic properties of the ring, influencing subsequent reactions. The unique juxtaposition of these two functional groups could also enable intramolecular reactions to form novel, more complex heterocyclic systems.
In Chemical Biology: The pyridine nucleus is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comresearchgate.net The incorporation of an oxirane ring introduces an electrophilic site. Epoxides are known to be alkylating agents that can form covalent bonds with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This ability to act as a "warhead" is a strategy used in the design of certain therapeutic agents. The specific stereochemistry and substitution pattern of this compound would likely govern its binding affinity and reactivity towards specific biological targets, making it an interesting candidate for drug discovery and development programs. The combination of the pyridine scaffold for molecular recognition and the oxirane for covalent modification presents a promising strategy for designing targeted therapeutic agents. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-methyl-5-(2-methyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-8(5-10-7)9(2)6-11-9/h3-5H,6H2,1-2H3 |
InChI Key |
HGMWRVLJQOEXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2(CO2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 5 2 Methyloxiran 2 Yl Pyridine and Its Stereoisomers
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 2-Methyl-5-(2-methyloxiran-2-yl)pyridine reveals several plausible disconnection strategies. The most logical approach involves the disconnection of the carbon-carbon bond between the pyridine (B92270) ring and the side chain, or the disconnection of the carbon-oxygen bonds of the oxirane ring.
One key disconnection strategy targets the C-C bond between the pyridine C5 position and the tertiary carbon of the oxirane ring. This leads to a 5-functionalized-2-methylpyridine synthon and a 2-methyloxirane synthon. A more practical forward synthesis based on this disconnection would involve a precursor to the oxirane, such as a 2-propenyl group.
This leads to a primary disconnection of the oxirane ring itself, which is a common synthetic target from an alkene. This retrosynthetic step simplifies the target molecule to 2-methyl-5-(prop-1-en-2-yl)pyridine. This intermediate is a vinylpyridine derivative that can be synthesized through various cross-coupling methodologies.
Further disconnection of 2-methyl-5-(prop-1-en-2-yl)pyridine at the C5-vinyl bond suggests a palladium-catalyzed cross-coupling reaction. This would involve a 5-halo-2-methylpyridine (e.g., 5-bromo-2-methylpyridine) and a suitable vinylating agent, such as a vinylboronic acid or ester in a Suzuki-Miyaura coupling.
Established and Emerging Synthetic Routes to this compound
Based on the retrosynthetic analysis, a primary synthetic route involves a two-step sequence: the synthesis of the intermediate 2-methyl-5-(prop-1-en-2-yl)pyridine followed by its epoxidation.
The synthesis of 2-methyl-5-vinylpyridine (B86018) and its derivatives is well-established. chemicalbook.comgoogle.comnih.gov A robust and widely applicable method for the synthesis of the key intermediate, 2-methyl-5-(prop-1-en-2-yl)pyridine, is the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This reaction typically involves the coupling of a halopyridine, such as 5-bromo-2-methylpyridine, with a vinylboronic acid derivative in the presence of a palladium catalyst and a base.
The subsequent step is the epoxidation of the vinyl group of 2-methyl-5-(prop-1-en-2-yl)pyridine to form the desired oxirane ring. This can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or other epoxidation reagents.
An alternative, though less common, approach for the synthesis of 2-methyl-5-vinylpyridine involves the condensation of 2-methylpyridine (B31789) with formaldehyde, followed by dehydration of the resulting alcohol. nih.gov
Enantioselective and Diastereoselective Synthesis of this compound
The synthesis of specific stereoisomers of this compound requires the use of asymmetric synthesis techniques. The primary focus for introducing chirality is the epoxidation step of the prochiral alkene intermediate, 2-methyl-5-(prop-1-en-2-yl)pyridine.
Several powerful methods for asymmetric epoxidation of alkenes have been developed and could be applied to the synthesis of the chiral target molecule.
Jacobsen-Katsuki Epoxidation : This method is particularly well-suited for the enantioselective epoxidation of unfunctionalized alkenes, such as vinylpyridines. wikipedia.orgopenochem.org It employs a chiral manganese(III)-salen complex as a catalyst and a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). wikipedia.orgopenochem.org The chirality of the salen ligand dictates the facial selectivity of the epoxidation, leading to the formation of one enantiomer of the epoxide in excess. The addition of a pyridine N-oxide derivative can sometimes enhance the reaction rate and enantioselectivity for certain substrates. organic-chemistry.org
Shi Asymmetric Epoxidation : This organocatalytic method utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. wikipedia.orgorganic-chemistry.org The active oxidant is a chiral dioxirane (B86890) generated in situ. wikipedia.orgorganic-chemistry.org This method is effective for a range of alkenes, including trans-disubstituted and trisubstituted olefins, and could be a viable option for the asymmetric epoxidation of 2-methyl-5-(prop-1-en-2-yl)pyridine. wikipedia.orgharvard.edu The reaction conditions, particularly the pH, need to be carefully controlled to optimize the yield and enantioselectivity. wikipedia.orgharvard.edu
While asymmetric epoxidation is a direct approach, another strategy could involve the asymmetric functionalization of the pyridine ring to introduce the chiral side chain. This is generally a more complex approach for this particular target molecule. One hypothetical route could involve the asymmetric addition of a nucleophile to a suitably activated pyridine derivative, but this is less straightforward than the asymmetric epoxidation of a pre-formed alkene.
Optimization of Reaction Conditions for Yield, Selectivity, and Purity of this compound
Optimizing the reaction conditions for each step of the synthesis is crucial for maximizing the yield, selectivity, and purity of the final product.
For the Suzuki-Miyaura coupling step to form the vinylpyridine intermediate, several parameters can be optimized:
| Parameter | Considerations for Optimization |
|---|---|
| Palladium Catalyst | The choice of palladium precursor and ligand is critical. Catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand are commonly used. mdpi.comresearchgate.net |
| Base | The strength and nature of the base (e.g., K₃PO₄, Na₂CO₃, K₂CO₃) can significantly influence the reaction rate and yield. mdpi.com |
| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed. mdpi.com The ratio of the solvents can affect the solubility of the reactants and the overall reaction efficiency. |
| Temperature | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific catalyst system and substrates used. mdpi.com |
For the epoxidation step, the following conditions can be optimized:
| Parameter | Considerations for Optimization |
|---|---|
| Oxidant | The choice and amount of the oxidizing agent are crucial. For non-asymmetric epoxidation, m-CPBA is a common choice. For asymmetric versions, the specific oxidant (e.g., bleach for Jacobsen-Katsuki, Oxone for Shi) is predetermined by the method. |
| Catalyst Loading | In catalytic epoxidations, the amount of the chiral catalyst needs to be optimized to balance reaction rate, yield, and cost. |
| pH | For the Shi epoxidation, maintaining a basic pH (around 10.5) is critical to prevent catalyst decomposition and favor the desired reaction pathway. wikipedia.orgharvard.edu |
| Temperature | Epoxidation reactions are often carried out at low temperatures to improve selectivity and minimize side reactions. |
| Solvent | The choice of solvent can influence the solubility of the reactants and the stability of the catalyst and oxidant. |
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact.
For the Suzuki-Miyaura coupling , several green approaches have been developed. These include the use of more environmentally benign solvents, such as water or bio-renewable solvents like 2-methyltetrahydrofuran. tandfonline.com The use of highly efficient catalysts allows for lower catalyst loadings, reducing palladium waste. In some cases, the reaction can be performed under milder conditions, saving energy.
For the epoxidation step, sustainable practices can also be implemented. The use of catalytic methods, such as the Jacobsen-Katsuki and Shi epoxidations, is inherently greener than using stoichiometric amounts of chiral reagents. Furthermore, research into greener oxidants is an active area. For instance, hydrogen peroxide can be a more environmentally friendly oxidant in some systems. The development of solvent-free epoxidation protocols or the use of greener solvents can also contribute to a more sustainable synthesis.
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5 2 Methyloxiran 2 Yl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 2-Methyl-5-(2-methyloxiran-2-yl)pyridine, a combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments is essential for complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.
Two-dimensional NMR experiments are critical for establishing connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key expected correlations would be between the aromatic protons on the pyridine (B92270) ring, specifically between H-4 and H-3, and between H-4 and H-6, revealing the substitution pattern. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. youtube.com This is fundamental for assigning each carbon atom to its corresponding proton(s). For instance, the signal for the C-3 proton would show a cross-peak to the C-3 carbon, the pyridine-methyl protons to the C-7 carbon, and the diastereotopic oxirane methylene (B1212753) protons (H-9a, H-9b) to the C-9 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the different structural fragments of the molecule. youtube.com Key correlations would include:
The pyridine methyl protons (H-7) to the C-2 and C-3 carbons of the pyridine ring.
The aromatic proton H-6 to carbons C-2 and C-4.
The oxirane methyl protons (H-8) to the quaternary oxirane carbon (C-10) and the C-5 carbon of the pyridine ring, confirming the connection point between the two ring systems.
The oxirane methylene protons (H-9) to C-5 and C-10.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which helps to determine the molecule's stereochemistry and preferred conformation. researchgate.net Important NOESY correlations would be expected between the pyridine methyl protons (H-7) and the adjacent aromatic proton (H-3), and between the protons of the oxirane substituent (H-8, H-9) and the nearby aromatic protons (H-4, H-6), providing insight into the rotational orientation around the C5-C10 bond.
The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects and data from analogous structures.
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | - | ~157.0 | - |
| 3 | ~7.25 (d) | ~122.5 | C-2, C-4, C-5 |
| 4 | ~7.50 (dd) | ~136.0 | C-2, C-5, C-6 |
| 5 | - | ~133.0 | - |
| 6 | ~8.40 (d) | ~149.0 | C-2, C-4, C-5 |
| 7 (CH₃) | ~2.50 (s) | ~24.0 | C-2, C-3 |
| 8 (CH₃) | ~1.60 (s) | ~22.0 | C-5, C-9, C-10 |
| 9 (CH₂) | ~2.80 (d), ~3.10 (d) | ~53.0 | C-5, C-8, C-10 |
| 10 (C) | - | ~58.0 | - |
Predicted values are based on typical shifts for 2,5-disubstituted pyridines and epoxides. Actual values may vary.
While HSQC and HMBC provide assignments for protonated carbons, dedicated 1D ¹³C NMR experiments, including DEPT (Distortionless Enhancement by Polarization Transfer), are used to differentiate between CH, CH₂, and CH₃ groups and to identify quaternary carbons. The predicted chemical shifts for all ten carbons are listed in the table above. The carbons of the epoxide ring (C-9 and C-10) are expected in the characteristic upfield region of 40-60 ppm. libretexts.org
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atom in the pyridine ring. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, experiments can be lengthy or require ¹⁵N enrichment. researchgate.net The chemical shift of the pyridine nitrogen is sensitive to substituent effects. Based on data for pyridine and substituted pyridines, the ¹⁵N chemical shift for this compound is predicted to be in the range of -60 to -100 ppm relative to nitromethane. researchgate.netacs.org
The quaternary carbon of the oxirane ring (C-10) is a stereocenter, meaning this compound is a chiral molecule and can exist as a pair of enantiomers. Chiral NMR spectroscopy is employed to determine the enantiomeric purity (or enantiomeric excess, ee) of a sample. This is typically achieved by adding a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (LSR). nih.govbates.edu
In the presence of a chiral auxiliary, the two enantiomers form transient diastereomeric complexes, which are NMR-distinguishable. This results in the splitting of signals for nuclei near the stereocenter. For this molecule, the signals for the oxirane methyl (H-8) and methylene (H-9) protons would be expected to resolve into two separate sets of signals in the ¹H NMR spectrum, one for each enantiomer. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers, allowing for precise determination of enantiomeric purity. acs.org
Mass Spectrometry (MS) for Comprehensive Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural details through the analysis of its fragmentation patterns.
HRMS is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₁NO.
Calculated Monoisotopic Mass: 161.08406 u
Calculated Mass of [M+H]⁺ Ion: 162.09189 u
Experimental measurement of the m/z of the protonated molecular ion at a value extremely close to 162.09189 would unequivocally confirm the elemental composition of C₁₀H₁₁NO, distinguishing it from other potential formulas with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or another ion of interest) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would be expected.
The following table outlines plausible fragment ions and their origins.
| m/z (Predicted) | Proposed Formula | Proposed Origin of Fragment |
| 146 | C₉H₈NO⁺ | Loss of CH₃ radical from the oxirane ring |
| 132 | C₈H₆NO⁺ | Loss of C₂H₅ radical (rearrangement and cleavage) |
| 118 | C₇H₈N⁺ | Cleavage of the C-C bond between the rings, loss of C₃H₃O |
| 106 | C₇H₈N⁺ | Loss of C₂H₂O from the oxirane ring (rearrangement) |
| 92 | C₆H₆N⁺ | Loss of the entire oxirane substituent |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled cell. nih.gov This technique is particularly powerful for separating isomers that are indistinguishable by mass alone. nih.gov Structural isomers of this compound, such as 4-Methyl-2-(2-methyloxiran-2-yl)pyridine, would have the same exact mass but different three-dimensional structures. This difference in shape would result in a different collision cross-section (CCS) and, consequently, a different drift time in the ion mobility cell, allowing for their unambiguous differentiation prior to mass analysis. rsc.orgresearchgate.net
Derivatization Strategies for Enhanced MS Detection
For a molecule like this compound, which possesses a tertiary amine in the pyridine ring and a reactive epoxide group, derivatization can significantly enhance its detectability in mass spectrometry (MS), particularly when coupled with liquid chromatography-electrospray ionization (LC-ESI-MS). ddtjournal.com Chemical derivatization aims to improve ionization efficiency, increase thermal stability, and promote characteristic fragmentation, thereby boosting sensitivity and selectivity. spectroscopyonline.comresearchgate.net
Two primary sites on the molecule are amenable to derivatization: the pyridine nitrogen and the oxirane ring.
Derivatization of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing it to be targeted by specific reagents. wikipedia.org Although it is a tertiary amine, it can be alkylated to form a quaternary pyridinium (B92312) salt. This strategy introduces a permanent positive charge into the molecule, which dramatically improves its ESI efficiency in positive-ion mode. researchgate.netshimadzu-webapp.eu Reagents such as methyl iodide or other alkyl halides can be used for this purpose. The resulting pyridinium ion is pre-charged, eliminating the need for in-source protonation and often leading to a substantial increase in signal intensity. nih.gov
Derivatization via Oxirane Ring-Opening: The strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be exploited for derivatization. mdpi.com Under acidic or basic conditions, various nucleophiles can open the ring to introduce functional groups that enhance MS detection. For example, reaction with a thiol-containing reagent can introduce a sulfur atom, which can be useful for certain detection methods. Alternatively, reaction with an amine-containing derivatizing agent can introduce additional chargeable sites. Ring-opening with acidic methanol (B129727) could yield a methoxy-alcohol derivative, altering the compound's polarity and chromatographic behavior. researchgate.net
The choice of derivatization strategy depends on the analytical goal, the sample matrix, and the specific MS instrumentation used. researchgate.net For instance, introducing a group with a specific isotopic signature can aid in identification, while attaching a moiety that produces a highly stable and specific product ion can be ideal for sensitive quantification using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. shimadzu-webapp.euresearchgate.net
| Target Site | Reagent Class | Example Reagent | Purpose |
|---|---|---|---|
| Pyridine Nitrogen | Alkylating Agents | Methyl Iodide (CH₃I) | Formation of a permanently charged pyridinium salt for enhanced ESI (+) sensitivity. |
| Oxirane Ring | Thiol-containing reagents | Methanethiol (CH₃SH) | Ring-opening to introduce a sulfur atom, altering fragmentation. |
| Oxirane Ring | Primary/Secondary Amines | Dimethylamine ((CH₃)₂NH) | Ring-opening to introduce an additional basic site for improved ESI (+) ionization. |
| Oxirane Ring | Alcohols (under catalysis) | Methanol (CH₃OH) | Ring-opening to form a methoxy-alcohol, altering polarity for chromatographic separation. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule based on the vibrations of its chemical bonds. ijert.org For this compound, the spectrum is a composite of the characteristic modes of the substituted pyridine ring, the methyl group, and the methyloxirane substituent. cdnsciencepub.comresearchgate.net
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrational modes. cdnsciencepub.com Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. researchgate.net Ring stretching vibrations (νC=C, νC=N) appear as a series of bands in the 1400–1610 cm⁻¹ range. researchgate.net The exact positions of these bands are sensitive to the substitution pattern. In-plane and out-of-plane C-H bending vibrations give rise to signals in the 1000–1300 cm⁻¹ and 700–900 cm⁻¹ regions, respectively. cdnsciencepub.com
Methyl Group Vibrations: The methyl group attached to the pyridine ring will show symmetric and asymmetric C-H stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. Symmetric and asymmetric C-H bending modes are expected near 1375 cm⁻¹ and 1450 cm⁻¹.
Oxirane Ring Vibrations: The three-membered epoxide ring has characteristic vibrational modes. acs.org An important band is the asymmetric ring stretching, often called the "12-micron band," which typically appears near 830-950 cm⁻¹. acs.org The C-H stretching vibrations of the CH₂ group in the ring are found just above 3000 cm⁻¹. mdpi.com The C-O stretching modes of the epoxide are generally found in the 800-1250 cm⁻¹ region. nih.gov
The combination of these vibrational modes provides a unique spectrum for this compound. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment (e.g., C-O stretches), Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (e.g., C=C ring stretches), making the two techniques complementary. ijert.org
| Frequency Range (cm⁻¹) | Assignment | Functional Group | Expected Activity |
|---|---|---|---|
| 3000 - 3100 | Aromatic C-H Stretch | Pyridine Ring | IR, Raman |
| ~3050 | Epoxide C-H Stretch (CH₂) | Oxirane Ring | IR, Raman |
| 2850 - 2980 | Aliphatic C-H Stretch | Methyl Groups | IR, Raman |
| 1580 - 1610 | Ring Stretching (νC=C, νC=N) | Pyridine Ring | IR, Raman (strong) |
| 1430 - 1480 | Ring Stretching | Pyridine Ring | IR, Raman |
| ~1450 | Asymmetric CH₃ Bend | Methyl Groups | IR, Raman |
| ~1375 | Symmetric CH₃ Bend | Methyl Groups | IR, Raman |
| 830 - 950 | Asymmetric Ring Stretch | Oxirane Ring | IR (strong) |
| 700 - 900 | Out-of-Plane C-H Bend | Pyridine Ring | IR (strong) |
X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination of this compound and its Co-crystals
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous data on bond lengths, bond angles, and torsional angles of this compound. While no public crystal structure for this specific compound appears to be available, the methodology would be straightforward, provided a suitable single crystal can be grown.
The analysis would reveal the solid-state conformation of the molecule, particularly the relative orientation of the methyloxiranyl group with respect to the pyridine ring. It would also detail intermolecular interactions, such as π-stacking of the pyridine rings or hydrogen bonding involving the epoxide oxygen, which dictate the crystal packing. For comparison, crystalline pyridine has an orthorhombic crystal system. wikipedia.org
Furthermore, the propensity of the pyridine nitrogen to act as a hydrogen bond acceptor makes this compound an excellent candidate for forming co-crystals. Co-crystallization with molecules that are strong hydrogen bond donors (e.g., carboxylic acids or phenols) could yield new crystalline solids with potentially different physical properties. XRD analysis of these co-crystals would elucidate the specific hydrogen bonding motifs and other supramolecular interactions that govern their formation. rsc.org
| Structural Parameter | Description |
|---|---|
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-O). |
| Bond Angles | Angles between three connected atoms (e.g., C-N-C in the pyridine ring). |
| Torsional Angles | Dihedral angles describing the rotation around bonds, defining the molecular conformation. |
| Molecular Conformation | The overall 3D shape of the molecule in the solid state. |
| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds, π-stacking, and van der Waals forces. |
| Crystal Packing | The arrangement of molecules within the unit cell of the crystal. |
Circular Dichroism (CD) Spectroscopy for Conformer Analysis of Chiral this compound
The presence of a chiral center at the quaternary carbon of the 2-methyloxiranyl group makes this compound a chiral molecule, existing as two non-superimposable mirror images or enantiomers, (R) and (S). Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules. semanticscholar.org It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and solution-phase conformation of the molecule. ru.nl
The pyridine ring acts as the primary chromophore, which is inherently achiral. However, its electronic transitions become CD-active due to the perturbation from the adjacent chiral methyloxiranyl substituent. nih.govacs.org The CD spectrum would be expected to show Cotton effects (positive or negative bands) corresponding to the π→π* and n→π* electronic transitions of the pyridine ring. The signs and magnitudes of these Cotton effects are exquisitely sensitive to the three-dimensional structure. nih.govresearchgate.net
Therefore, CD spectroscopy can be used to:
Distinguish between the (R) and (S) enantiomers: The two enantiomers will produce mirror-image CD spectra, a principle that is fundamental to assigning absolute configuration, often through comparison with theoretical calculations. nih.gov
Analyze conformational preferences in solution: The rotational freedom around the single bond connecting the pyridine and oxirane rings allows for different spatial arrangements (conformers). Each conformer will have a unique CD signature. The observed spectrum is a population-weighted average of the spectra of all contributing conformers. By analyzing changes in the CD spectrum with variables like temperature or solvent, one can gain insight into the conformational equilibrium and the relative stabilities of different conformers. semanticscholar.org This makes CD a valuable tool for understanding the dynamic structure of chiral molecules in solution. rsc.org
| Application | Principle | Information Gained |
|---|---|---|
| Enantiomer Differentiation | Enantiomers exhibit mirror-image CD spectra (the Cotton effects have opposite signs). | Identification of the specific enantiomer ((R) or (S)) present. |
| Absolute Configuration Assignment | Comparison of experimental CD spectra with spectra predicted by quantum chemical calculations for a known configuration. | Determination of the absolute stereochemistry of the chiral center. |
| Conformational Analysis | The observed CD spectrum is a weighted average of the spectra of all conformers in equilibrium. Changes in the spectrum reflect shifts in this equilibrium. | Insight into the dominant solution-phase conformations and their relative energies. |
Reactivity and Reaction Mechanisms of 2 Methyl 5 2 Methyloxiran 2 Yl Pyridine
Ring-Opening Reactions of the Oxirane Moiety
The three-membered oxirane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions by a variety of reagents. The substitution pattern of the oxirane in 2-Methyl-5-(2-methyloxiran-2-yl)pyridine, being attached to a methyl group and a pyridyl group at the same carbon, significantly influences the regioselectivity of these reactions.
Under neutral or basic conditions, the ring-opening of epoxides generally follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. For this compound, the attack would be expected to occur at the methylene (B1212753) carbon of the oxirane ring. This is because the other carbon of the epoxide is a quaternary center, which is sterically inaccessible to an incoming nucleophile.
The reaction with a generic nucleophile (Nu-) can be depicted as follows:
This regioselectivity is a common feature in the ring-opening of 2,2-disubstituted epoxides. The presence of the pyridyl group is not expected to significantly alter this outcome under basic conditions, as electronic effects are less dominant than steric effects in this SN2-type reaction.
Table 1: Predicted Products of Nucleophilic Ring-Opening of this compound
| Nucleophile | Reagent Example | Predicted Major Product |
| Hydroxide | NaOH | 2-(5-Methylpyridin-2-yl)propane-1,2-diol |
| Alkoxide | NaOCH₃ | 1-Methoxy-2-(5-methylpyridin-2-yl)propan-2-ol |
| Amine | NH₃ | 1-Amino-2-(5-methylpyridin-2-yl)propan-2-ol |
| Thiolate | NaSH | 1-Mercapto-2-(5-methylpyridin-2-yl)propan-2-ol |
In the presence of an acid, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. The subsequent ring-opening can proceed through a mechanism with significant SN1 character. libretexts.orgyoutube.com The positive charge in the transition state is better stabilized at the more substituted carbon atom. For this compound, the tertiary carbon bearing the pyridyl and methyl groups would be the preferred site for nucleophilic attack due to the stabilizing effect of the adjacent pyridyl ring on the developing positive charge. libretexts.org
The general mechanism is as follows:
Protonation of the epoxide oxygen.
Nucleophilic attack at the more substituted carbon, leading to the opening of the ring.
This results in the opposite regioselectivity compared to the base-catalyzed pathway. The nucleophile adds to the tertiary carbon, and the hydroxyl group is formed at the primary carbon.
Table 2: Predicted Products of Acid-Catalyzed Ring-Opening of this compound
| Nucleophile/Reagent | Predicted Major Product |
| H₂O / H₂SO₄ | 2-(5-Methylpyridin-2-yl)propane-1,2-diol |
| CH₃OH / H₂SO₄ | 2-Methoxy-2-(5-methylpyridin-2-yl)propan-1-ol |
| HCl | 2-Chloro-2-(5-methylpyridin-2-yl)propan-1-ol |
| HBr | 2-Bromo-2-(5-methylpyridin-2-yl)propan-1-ol |
It is noteworthy that the reaction of 1,2-epoxy-1-methylcyclohexane (B158310) with HBr yields a single stereoisomer where the nucleophile attacks the more hindered tertiary side of the epoxide. libretexts.org This suggests a transition state with significant carbocationic character. libretexts.org
Reactions Involving the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing it to participate in a range of reactions.
The pyridine nitrogen can be readily alkylated by electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts. This reaction is known as quaternization. The rate of this reaction can be influenced by steric hindrance from substituents at the 2-position. In the case of 2-methylpyridine (B31789), the methyl group can sterically hinder the approach of the alkylating agent, slowing down the reaction compared to un-substituted pyridine. nih.gov A similar effect would be expected for this compound.
The nitrogen atom can also be oxidized to form an N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The N-oxidation of alkylpyridines is a well-established industrial process. tamu.edu The resulting N-oxide can then be used to direct further functionalization of the pyridine ring.
Pyridine and its derivatives are excellent ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. The 2,5-disubstituted nature of this compound allows it to act as a versatile ligand. nih.govacs.org It can bind to metal centers through its nitrogen atom, and the steric and electronic properties of the methyl and oxiranyl-containing substituents can influence the stability and reactivity of the resulting metal complexes. nih.govacs.org Such ligands have been shown to stabilize low-coordinate complexes and support metal-mediated transformations. nih.govacs.orgresearchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring of this compound
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating methyl and alkyl (oxiranyl) groups at the 2- and 5-positions would direct incoming electrophiles to the ortho and para positions relative to these groups. Nitration of methylbenzene, for example, preferentially yields ortho and para isomers. libretexts.org
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. In the case of this compound, the positions susceptible to nucleophilic attack would be C4 and C6. The outcome of such reactions would be influenced by the nature of the nucleophile and the reaction conditions. Nucleophilic aromatic substitutions on pyridine rings can proceed via an addition-elimination mechanism, similar to that observed for activated aryl halides. youtube.comyoutube.com
Regioselectivity and Stereoselectivity in Complex Chemical Transformations of this compound
The regioselectivity and stereoselectivity of reactions involving this compound are most prominently observed in the ring-opening of the epoxide. The outcome of these reactions is highly dependent on the reaction conditions, specifically whether they are conducted in an acidic or basic medium.
Regioselectivity:
Under basic or nucleophilic conditions , the ring-opening of the epoxide proceeds via a classic SN2 mechanism. unizin.org The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. In the case of this compound, this is the methylene (-CH2-) carbon. This is due to the steric bulk of the methyl group on the other carbon of the epoxide ring. d-nb.info
In contrast, under acidic conditions , the epoxide oxygen is first protonated, forming a better leaving group. libretexts.org The reaction then proceeds through a transition state with significant SN1 character. pressbooks.pub Positive charge builds up on the more substituted carbon atom, which is better able to stabilize it. Consequently, the nucleophile will preferentially attack the more substituted, tertiary carbon atom of the epoxide ring. chemistrysteps.comstackexchange.com
The pyridine nitrogen, being basic, can be protonated under acidic conditions. This would further enhance the electron-withdrawing nature of the pyridine ring, potentially influencing the electronic stability of the carbocation-like intermediate, but the primary determinant of regioselectivity remains the substitution pattern of the epoxide itself. stackexchange.com
Illustrative Regioselectivity in Epoxide Ring-Opening
| Condition | Nucleophile (Nu⁻) | Major Product | Minor Product |
| Basic (e.g., NaOMe) | MeO⁻ | 2-(1-hydroxy-2-methoxypropan-2-yl)-5-methylpyridine | 2-(2-hydroxy-1-methoxypropan-2-yl)-5-methylpyridine |
| Acidic (e.g., H₂SO₄/MeOH) | MeOH | 2-(2-hydroxy-1-methoxypropan-2-yl)-5-methylpyridine | 2-(1-hydroxy-2-methoxypropan-2-yl)-5-methylpyridine |
Stereoselectivity:
The ring-opening of the epoxide is a stereospecific reaction. The nucleophilic attack occurs from the side opposite to the carbon-oxygen bond of the epoxide ring, resulting in an inversion of stereochemistry at the site of attack. This is characteristic of an SN2 reaction mechanism. libretexts.org For instance, if the starting epoxide is enantiomerically pure, the resulting product will also be stereochemically defined, with the nucleophile and the hydroxyl group in a trans configuration relative to each other.
Kinetic and Thermodynamic Aspects of Key Reaction Pathways
The kinetics and thermodynamics of reactions involving this compound are largely governed by the high ring strain of the epoxide, which is approximately 13 kcal/mol. masterorganicchemistry.com This inherent strain provides a strong thermodynamic driving force for ring-opening reactions, as the release of this strain results in a more stable, open-chain product.
Kinetic Factors:
The rate of the epoxide ring-opening reaction is significantly influenced by the reaction conditions.
Acid Catalysis: The reaction is generally faster under acidic conditions. The initial protonation of the epoxide oxygen makes it a much better leaving group, thereby lowering the activation energy for the nucleophilic attack. nih.gov The reaction rate is dependent on the concentration of the acid catalyst. researchgate.net
Base/Nucleophile Strength: Under basic conditions, the reaction rate is dependent on the concentration and nucleophilicity of the attacking species. Stronger, less hindered nucleophiles will react more rapidly. unizin.org
Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents can solvate the leaving group and potentially participate in the reaction, while polar aprotic solvents may favor SN2-type reactions.
Thermodynamic Considerations:
While the ring-opening is thermodynamically favored, the reaction often requires either a potent nucleophile or acid catalysis to overcome the kinetic barrier (activation energy). The pyridine ring itself is relatively stable and does not typically undergo transformations under the conditions used for epoxide ring-opening.
Illustrative Kinetic Parameters for Epoxide Ring-Opening
| Reaction Pathway | Catalyst | Relative Rate Constant (k_rel) | Activation Energy (Ea) |
| Uncatalyzed Hydrolysis | None | 1 | High |
| Acid-Catalyzed Hydrolysis | H₂SO₄ | >> 1 | Low |
| Base-Catalyzed Hydrolysis | NaOH | > 1 | Moderate |
Derivatization and Structural Modification of 2 Methyl 5 2 Methyloxiran 2 Yl Pyridine
Synthesis of Novel Analogues and Homologues of 2-Methyl-5-(2-methyloxiran-2-yl)pyridine
The generation of analogues and homologues of this compound allows for a systematic exploration of structure-activity relationships. One common approach involves the modification of the methyl group at the 2-position of the pyridine (B92270) ring. This can be achieved through various synthetic routes, including the α-methylation of substituted pyridines. While direct methylation of the pyridine ring can sometimes lack regioselectivity, flow chemistry methods using a packed column of Raney® nickel with a low boiling point alcohol have demonstrated a high degree of selectivity for producing α-methylated pyridines. This technique offers a greener and more efficient alternative to traditional batch reactions.
Another strategy for creating homologues involves altering the length of the alkyl chain at the 2-position. This can be accomplished by starting with different pyridine precursors or by employing cross-coupling reactions to introduce longer alkyl or aryl groups. The synthesis of such analogues is crucial for fine-tuning the steric and electronic properties of the molecule.
Selective Functionalization of the Pyridine Ring
The pyridine ring, being an electron-deficient aromatic system, presents both challenges and opportunities for selective functionalization. The nitrogen atom influences the reactivity of the ring, making direct electrophilic substitution difficult. However, various strategies have been developed to overcome this.
One key approach is dearomatization, which can enable meta-selective C-H functionalization, a traditionally challenging transformation for pyridines. nih.govresearchgate.net This involves a temporary loss of aromaticity to allow for the introduction of functional groups at the C3 position. researchgate.net While direct ortho- and para-functionalization are more straightforward, dearomatization strategies expand the toolkit for creating diverse pyridine derivatives. nih.govresearchgate.net
Furthermore, the pyridine nitrogen can be targeted to form N-oxides. The introduction of an oxygen atom at the nitrogen significantly alters the electronic properties of the ring, facilitating subsequent reactions. For instance, 3-methyl-pyridine-1-oxide can be used as a precursor in the synthesis of 2-amino-5-methyl-pyridine, showcasing how modification of the nitrogen atom can lead to diverse functionalities.
Modifications of the Oxirane Ring and Adjacent Substituents
The oxirane ring is a highly strained three-membered ether, making it susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is a cornerstone for introducing diverse functional groups into the molecule. The electron-deficient carbon atoms of the oxirane ring are prime targets for nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. evitachem.com The specific outcome of the ring-opening reaction is dependent on the nature of the nucleophile and the reaction conditions.
For example, treatment with amines can lead to the formation of amino alcohols, while reaction with thiols can yield thioethers. The regioselectivity of the ring-opening can be influenced by the electronic and steric environment of the oxirane ring and the adjacent pyridine moiety. Frustrated Lewis Pairs (FLPs) have also been shown to mediate the ring-opening of epoxides, such as 2-methyloxirane, to yield heterocyclic products.
Preparation of Conjugates and Polymeric Derivatives for Advanced Materials Research
The versatile reactivity of both the pyridine and oxirane functionalities of this compound makes it an attractive building block for the synthesis of conjugates and polymeric materials. The pyridine moiety can act as a ligand for metal coordination, enabling the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties.
Theoretical and Computational Studies of 2 Methyl 5 2 Methyloxiran 2 Yl Pyridine
Quantum Chemical Calculations of Electronic Structure, Conformations, and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a chemical system.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for a wide range of molecular property predictions. For 2-Methyl-5-(2-methyloxiran-2-yl)pyridine, DFT calculations can be employed to determine its optimized geometry, electronic properties, and thermodynamic stability.
A typical DFT study would involve geometry optimization to find the lowest energy conformation of the molecule. From the optimized structure, various molecular properties can be calculated. These properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species.
Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound
| Property | Calculated Value |
| Total Energy (Hartree) | -552.789 |
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | -0.23 |
| HOMO-LUMO Gap (eV) | 6.22 |
| Dipole Moment (Debye) | 2.87 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, especially for reaction mechanisms. For this compound, ab initio methods could be used to explore various reaction pathways, such as the ring-opening of the oxirane group under different conditions (e.g., acidic or basic catalysis).
By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, the reaction mechanism of the epoxide ring-opening by a nucleophile could be elucidated by locating the transition state structure and calculating the energy barrier for the reaction.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule in a condensed phase (e.g., in a solvent). MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of the molecule to be followed over time.
For this compound, MD simulations can be used to sample its vast conformational space by simulating the molecule's movement over a period of time. This is particularly important for understanding the flexibility of the bond connecting the pyridine (B92270) and oxirane rings. The simulations can also provide insights into how the molecule interacts with solvent molecules, which can influence its reactivity and properties.
By analyzing the simulation trajectories, one can determine the most stable conformations, the dynamics of conformational changes, and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, with surrounding molecules.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts and its vibrational (infrared and Raman) frequencies.
The prediction of NMR chemical shifts is typically done using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. The calculated chemical shifts can then be compared to experimental data to confirm the structure of the molecule. Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in experimental IR and Raman spectra.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C2 (Pyridine) | 158.2 |
| C3 (Pyridine) | 122.5 |
| C4 (Pyridine) | 136.8 |
| C5 (Pyridine) | 134.1 |
| C6 (Pyridine) | 149.5 |
| C (Methyl on Pyridine) | 24.3 |
| C (Quaternary, Oxirane) | 58.9 |
| C (CH₂, Oxirane) | 52.1 |
| C (Methyl on Oxirane) | 25.0 |
Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions.
Computational Design and Virtual Screening of Novel this compound-Based Structures
Computational methods are increasingly used in the design of new molecules with desired properties. Starting with the core structure of this compound, new derivatives can be designed by adding or modifying functional groups. The properties of these new structures can then be predicted using the computational methods described above.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity or property. ijfmr.comijfmr.com If this compound is identified as a hit compound for a particular biological target, virtual screening can be used to find other similar compounds in a database that may have even better activity. ijfmr.comijfmr.com This process often involves molecular docking, where the binding of a ligand to a protein target is simulated to predict its binding affinity. nih.govfigshare.comnih.govnih.govgrowingscience.com This approach can significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test experimentally. ijfmr.comijfmr.com
Structure Activity Relationship Sar Studies of 2 Methyl 5 2 Methyloxiran 2 Yl Pyridine Analogues
Systematic Structural Modifications and Their Impact on Defined Chemical and Biochemical Activities
Detailed experimental data from systematic structural modifications of 2-Methyl-5-(2-methyloxiran-2-yl)pyridine are scarce in the reviewed literature. To establish a clear SAR, researchers would typically synthesize a series of analogues and evaluate their impact on a specific biological target or chemical property. Such modifications would methodically explore the contributions of the methyl group, the pyridine (B92270) ring, and the methyloxiranyl moiety.
For instance, variations could include:
Modification of the Pyridine Ring: Altering the position of the substituents, introducing additional functional groups (e.g., halogens, hydroxyl, or amino groups), or replacing the pyridine ring with other heterocyclic systems. The electronic properties and hydrogen bonding capabilities of the pyridine nitrogen are often crucial for molecular interactions. nih.gov
Alteration of the Methyl Group: Replacing the methyl group with other alkyl chains of varying lengths or branching, or with functional groups that modulate steric and electronic properties.
Modification of the Oxirane Ring: Opening the epoxide to the corresponding diol, or replacing it with other three-membered rings like aziridine (B145994) or cyclopropane (B1198618) to probe the importance of the epoxide's reactivity and hydrogen bond accepting capacity.
Without specific studies on this compound, a data table illustrating the impact of these modifications on activities such as receptor binding affinity, enzyme inhibition, or chemical reactivity cannot be populated with factual research findings. General findings in pyridine derivatives suggest that the position and nature of substituents significantly influence their biological activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Compound Properties
QSAR models are mathematical representations that correlate the structural or physicochemical properties of compounds with their biological activity. The development of a robust QSAR model for this compound analogues would require a dataset of compounds with experimentally determined activities.
A typical QSAR study involves:
Data Set Collection: A series of analogues with a range of biological activities.
Descriptor Calculation: Computing various molecular descriptors that quantify the physicochemical properties of the molecules.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.
Model Validation: Assessing the statistical significance and predictive power of the model.
The literature search did not yield any specific QSAR models developed for this class of compounds. In broader studies of pyridine derivatives, QSAR models have been used to predict activities such as anticancer potency. chemrevlett.com These models often incorporate descriptors related to electronic properties, hydrophobicity, and steric factors.
A Hypothetical QSAR Data Table Framework
| Compound Analogue | Experimental Activity (e.g., IC50, µM) | Predicted Activity (µM) | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., Dipole Moment) |
| Analogue 1 | Data not available | Data not available | Data not available | Data not available |
| Analogue 2 | Data not available | Data not available | Data not available | Data not available |
| Analogue 3 | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no specific data was found.
Computational Approaches to SAR: Molecular Descriptors and Ligand-Based Design Principles
In the absence of a known biological target structure, ligand-based design principles are often employed to understand SAR. These methods rely on the analysis of a set of molecules known to be active. Techniques such as pharmacophore modeling and 3D-QSAR can identify the common structural features and physicochemical properties that are essential for activity.
Molecular Descriptors: For this compound analogues, relevant descriptors would include:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies, which would be influenced by the electronegative oxygen and nitrogen atoms.
Quantum chemical descriptors: These can provide insights into the reactivity of the epoxide ring. chemrevlett.com
Ligand-Based Design: If a set of active analogues were available, one could construct a pharmacophore model highlighting the essential features, such as hydrogen bond acceptors (the pyridine nitrogen and oxirane oxygen), and hydrophobic regions (the methyl group and aromatic ring). This model could then be used to virtually screen for new, potentially active compounds.
Given the lack of a known biological target and a series of active analogues for this compound in the public literature, no specific computational SAR studies could be identified.
Fundamental Molecular and Biochemical Interaction Studies of 2 Methyl 5 2 Methyloxiran 2 Yl Pyridine in Vitro and in Silico
Biochemical Characterization of Enzyme Modulation or Inhibition with Isolated Enzymes
No data is available on the specific enzyme kinetics or interactions of 2-Methyl-5-(2-methyloxiran-2-yl)pyridine with any isolated enzymes, including epoxide hydrolases.
Ligand-Receptor/Target Protein Binding Profiling with Purified Biomolecules
There are no published studies detailing the results of competitive binding assays or other methods to profile the binding of this compound to purified receptors or target proteins.
Computational Modeling of Ligand-Biomacromolecule Complexes
No computational studies, such as molecular docking, molecular dynamics simulations, or free energy calculations, involving this compound have been made publicly available.
Studies of Chemical Reactivity with Biological Nucleophiles or Electrophiles in Cell-Free Systems
Information regarding the chemical reactivity of this compound with biological nucleophiles or electrophiles in controlled, cell-free environments is not present in the available literature.
In Vitro and Computational Metabolism and Degradation Studies of 2 Methyl 5 2 Methyloxiran 2 Yl Pyridine
Enzymatic Biotransformation Pathways using Isolated Enzyme Preparations or Subcellular Fractions
The enzymatic biotransformation of 2-Methyl-5-(2-methyloxiran-2-yl)pyridine is anticipated to be primarily mediated by two major superfamilies of drug-metabolizing enzymes: cytochrome P450 (CYP) and epoxide hydrolases (EH). These enzymes are abundant in subcellular fractions like liver microsomes, which are frequently used in in vitro metabolic studies.
Cytochrome P450-Mediated Metabolism
The cytochrome P450 system is a versatile catalyst for the oxidation of a wide array of xenobiotics. researchgate.net For this compound, several oxidative transformations are plausible:
Aromatic Hydroxylation: The pyridine (B92270) ring can undergo hydroxylation at various positions, a common metabolic pathway for aromatic heterocycles. This reaction introduces a polar hydroxyl group, facilitating further conjugation and excretion.
Aliphatic Hydroxylation: The methyl group attached to the pyridine ring is a likely site for hydroxylation, forming a primary alcohol. This alcohol can be further oxidized to an aldehyde and then a carboxylic acid.
N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This is a common metabolic route for pyridine-containing compounds. nih.gov
Epoxide Hydrolase Activity
The presence of an epoxide ring makes this compound a prime substrate for epoxide hydrolases. nih.gov These enzymes catalyze the hydrolysis of the strained three-membered ether ring to a less reactive and more water-soluble vicinal diol. This is a crucial detoxification pathway, as epoxides can be reactive electrophiles capable of binding to cellular macromolecules. nih.gov Microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) are the two main forms that could be involved in this transformation. mdpi.com
The following table summarizes the predicted enzymatic biotransformation pathways.
| Enzyme Family | Putative Reaction | Predicted Metabolite |
| Cytochrome P450 | Aromatic Hydroxylation | Hydroxypyridine derivative |
| Cytochrome P450 | Aliphatic Hydroxylation | (5-(2-methyloxiran-2-yl)pyridin-2-yl)methanol |
| Cytochrome P450 | N-Oxidation | This compound N-oxide |
| Epoxide Hydrolase | Epoxide Hydrolysis | 1-(6-methylpyridin-3-yl)propane-1,2-diol |
Non-Enzymatic Degradation Mechanisms in Simulated Physiological or Environmental Conditions
Beyond enzymatic catalysis, this compound may undergo non-enzymatic degradation, particularly due to the reactivity of the epoxide ring. In simulated physiological conditions, which are typically aqueous and have a near-neutral pH, the epoxide moiety can be susceptible to hydrolysis.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide ring can be protonated, which activates it for nucleophilic attack by water. pressbooks.pubopenstax.org This reaction would also yield the corresponding 1,2-diol. The rate of this reaction is dependent on the pH of the environment. While physiological pH is generally around 7.4, localized acidic environments within cells or tissues could promote this degradation pathway.
Nucleophilic Addition: The epoxide ring is an electrophilic functional group and can react with various endogenous nucleophiles. However, under typical physiological conditions in the absence of enzymatic catalysis, the rates of these reactions are generally slow.
The predicted non-enzymatic degradation product is detailed in the table below.
| Condition | Degradation Mechanism | Predicted Product |
| Acidic Aqueous Environment | Acid-Catalyzed Hydrolysis | 1-(6-methylpyridin-3-yl)propane-1,2-diol |
Computational Prediction and Identification of Metabolites and Degradation Products
In the absence of experimental data, computational (in silico) tools play a vital role in predicting the metabolic fate of novel chemical entities. nih.gov Various software platforms can predict sites of metabolism and the resulting metabolites based on the chemical structure of a compound. nih.govacs.org These tools utilize rule-based systems derived from known metabolic reactions or employ machine learning models trained on large datasets of metabolic transformations. nih.govnih.gov
For this compound, computational models would likely identify the following as potential sites of metabolism:
The carbons of the pyridine ring.
The methyl group.
The nitrogen of the pyridine ring.
The epoxide ring.
These predictions align with the enzymatic pathways discussed previously. Computational tools can further rank these sites based on their predicted lability and provide structures of the likely metabolites. acs.org For instance, software like BioTransformer or Meteor could generate a list of potential phase I and phase II metabolites. nih.gov
The table below presents a hypothetical output from a computational metabolite prediction tool.
| Prediction Tool Feature | Predicted Outcome for this compound |
| Site of Metabolism Prediction | High likelihood of metabolism at the epoxide ring, methyl group, and pyridine ring. |
| Metabolite Identification | Generation of structures for the diol, hydroxylated pyridine, and N-oxide derivatives. |
| Ranking of Metabolites | The diol resulting from epoxide hydrolysis is often predicted as a major metabolite due to the high reactivity of the epoxide ring with epoxide hydrolases. |
Advanced Applications of 2 Methyl 5 2 Methyloxiran 2 Yl Pyridine in Chemical Sciences and Technology
Potential Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis
The dual functionality of 2-Methyl-5-(2-methyloxiran-2-yl)pyridine positions it as a potentially valuable building block in the synthesis of complex molecules. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. This ring-opening can be performed under various conditions (acidic, basic, or with organometallic reagents) to yield diverse products. For instance, reaction with amines would lead to amino alcohols, while reaction with Grignard reagents could introduce new carbon-carbon bonds.
The pyridine (B92270) nitrogen can act as a directing group in certain reactions or be quaternized to modify the electronic properties of the molecule. The methyl group on the pyridine ring could also potentially be functionalized. These features could be exploited in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where a substituted pyridine scaffold is a common motif.
Hypothetical Potential in Materials Science
In the realm of materials science, the epoxide functionality of this compound is of particular interest. Epoxides are well-known monomers for polymerization reactions, leading to the formation of polyethers. The resulting polymers could possess unique properties imparted by the pendant methylpyridine groups, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.
Table 1: Potential Polymerization Applications
| Application | Description |
| Polymerizable Monomer | The epoxide ring can undergo ring-opening polymerization to form polyethers with pyridine side chains. |
| Functional Polymer Precursor | The pyridine group could be modified post-polymerization to introduce other functionalities. |
| Cross-linking Agent | If used in conjunction with other monomers, it could act as a cross-linker to create thermosetting resins with enhanced properties. |
The pyridine moiety could also influence the material's properties by introducing polarity, basicity, and the potential for hydrogen bonding.
Speculative Applications in Catalysis
The structure of this compound suggests several possibilities for its use in catalysis. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential ligand for coordinating with metal centers. If the molecule can be resolved into its individual enantiomers, it could serve as a chiral ligand in asymmetric catalysis, a critical technology in modern synthetic chemistry.
Furthermore, the compound itself could be a precursor for the synthesis of more complex catalytic species. The epoxide could be opened to introduce coordinating groups, creating a bidentate or tridentate ligand in close proximity to the pyridine nitrogen.
Theoretical Use as a Chemical Probe or Labeling Agent in Mechanistic Research
The reactivity of the epoxide ring makes this compound a candidate for use as a chemical probe. The epoxide can react with nucleophilic residues in biomolecules, such as amino or thiol groups, allowing for the covalent labeling of proteins or other macromolecules. If a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) were attached to the pyridine ring, the resulting bifunctional molecule could be used to study biological processes or to identify the binding partners of a particular molecule.
Prospective Development as a Component in Sensors or Diagnostic Tools (non-clinical applications)
The pyridine ring in this compound could be utilized in the development of chemical sensors. Pyridine and its derivatives are known to interact with various analytes, including metal ions and acidic gases. Immobilization of this compound onto a solid support could lead to a sensor material where the binding of an analyte to the pyridine nitrogen results in a detectable signal, such as a change in color or fluorescence. The epoxide group could serve as a reactive handle for covalent attachment to the sensor substrate.
Future Research Directions and Emerging Opportunities for 2 Methyl 5 2 Methyloxiran 2 Yl Pyridine Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of pyridine (B92270) derivatives has increasingly benefited from the adoption of continuous flow chemistry, which offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. researchgate.netmdpi.com The application of these techniques to the production of 2-Methyl-5-(2-methyloxiran-2-yl)pyridine represents a major opportunity for future research.
Flow chemistry setups, particularly those utilizing microwave reactors or heated catalyst columns, have proven effective for various pyridine syntheses, such as the Bohlmann-Rahtz reaction. beilstein-journals.orgnih.gov Adapting these methodologies could enable the continuous, on-demand production of this compound. A hypothetical flow process could involve pumping a solution of the appropriate pyridine precursor through a heated, packed-bed reactor containing a suitable catalyst. mdpi.com The integration of real-time monitoring and automated optimization algorithms could further refine reaction conditions to maximize yield and purity. rsc.org
The development of a robust, automated flow synthesis platform would not only facilitate large-scale production for industrial applications but also enable rapid library synthesis for screening purposes. By systematically varying reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry, researchers can efficiently explore the synthetic landscape and identify optimal conditions.
| Parameter | Potential Range | Rationale |
| Reactor Type | Packed-bed; Microreactor | Packed-bed for heterogeneous catalysis; Microreactor for precise control. |
| Temperature | 150 - 250 °C | Higher temperatures often required for pyridine cyclization reactions. mdpi.com |
| Pressure | 10 - 20 bar | To maintain solvent in the liquid phase at elevated temperatures. |
| Catalyst | Heterogeneous (e.g., Raney Nickel, Zeolites) | Facilitates separation and potential for reuse. researchgate.net |
| Residence Time | 5 - 30 minutes | Shorter reaction times are a key advantage of flow chemistry. rsc.org |
| Solvent | High-boiling point ethers or alcohols | To ensure solubility of reactants and stability at high temperatures. |
This interactive table outlines hypothetical parameters for the flow synthesis of this compound, based on established methods for related compounds.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique bifunctional nature of this compound, containing both a nucleophilic pyridine nitrogen and an electrophilic, strained oxirane ring, opens the door to a wide array of chemical transformations. ontosight.aiucla.edu Future research should focus on exploring novel reactivity patterns that leverage the interplay between these two functional groups.
The oxirane ring is susceptible to ring-opening reactions by a variety of nucleophiles. youtube.com This provides a versatile handle for introducing new functional groups and building molecular complexity. Investigating reactions with nucleophiles such as amines, thiols, and azides could lead to a diverse library of derivatives with potential applications in medicinal chemistry and materials science. Furthermore, intramolecular reactions, where a substituent on the pyridine ring acts as the nucleophile to open the oxirane, could lead to the formation of novel fused heterocyclic systems.
Unprecedented transformations could be discovered by exploring reactions under non-conventional conditions, such as photoredox catalysis or electrochemical synthesis. These methods could unlock new reaction pathways that are not accessible through traditional thermal methods, potentially leading to the discovery of entirely new molecular scaffolds derived from this compound.
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. The development of advanced computational models for this compound can significantly accelerate research by providing insights into its structural, electronic, and reactive properties. nih.gov
Density Functional Theory (DFT) studies can be employed to calculate key properties such as heats of formation, bond dissociation energies, and molecular orbital energies (HOMO/LUMO). researchgate.net This information is crucial for predicting the molecule's stability and its likely points of reactivity. For instance, mapping the molecular electrostatic potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, guiding the design of new reactions. nih.gov
Furthermore, computational models can be used to simulate reaction mechanisms, calculate transition state energies, and predict reaction outcomes. This predictive capability can save significant time and resources in the laboratory by allowing researchers to screen potential reactions in silico before attempting them experimentally. The development of accurate models could also aid in understanding the spectroscopic properties (e.g., NMR, IR) of the molecule and its derivatives, assisting in their characterization. nih.gov
| Computational Method | Target Property | Application |
| Density Functional Theory (DFT) | Geometric Optimization, Electronic Structure | Predict stable conformations, HOMO/LUMO energies, reactivity sites. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Simulate UV-Vis, IR, and NMR spectra for characterization. |
| Molecular Dynamics (MD) | Conformational Dynamics | Understand molecular flexibility and interactions with solvents or other molecules. |
| Transition State Searching | Reaction Mechanisms | Elucidate reaction pathways and predict activation energies. |
This interactive table summarizes potential computational studies for this compound and their applications.
Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry
The distinct chemical functionalities of this compound make it an attractive candidate for interdisciplinary research, particularly in the fields of nanotechnology and supramolecular chemistry.
Nanotechnology: The pyridine nitrogen atom can act as a ligand to coordinate with metal surfaces, making the molecule a potential capping agent for the synthesis and stabilization of nanoparticles. acs.orgresearchgate.net Functionalizing nanoparticles with this molecule could impart specific properties to the nanomaterial, such as improved dispersibility or the ability to participate in further chemical reactions via the oxirane group. semanticscholar.orgnih.gov For example, iron oxide or gold nanoparticles functionalized with this compound could be used as platforms for attaching other molecules, such as drugs or imaging agents, through the reaction of the oxirane ring.
Supramolecular Chemistry: Pyridine and its derivatives are fundamental building blocks in supramolecular chemistry, known for their ability to form predictable, directional interactions through metal coordination and hydrogen bonding. acs.orgnih.govnih.gov this compound could be used as a "synthon" in the construction of complex supramolecular architectures like macrocycles, cages, or coordination polymers. rsc.org The oxirane group could serve a dual purpose: it could be retained as a reactive site within the final assembly for post-assembly modification, or it could be used as a reactive handle to link multiple pyridine units together during the formation of the supramolecular structure. This could lead to the creation of novel functional materials with applications in areas such as molecular recognition, catalysis, and guest encapsulation. acs.org
Q & A
Basic: What are the optimized synthetic routes for 2-Methyl-5-(2-methyloxiran-2-yl)pyridine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and epoxidation. For example, 2-methyl-5-bromopyridine can react with 2-methyloxirane precursors under basic conditions (e.g., triethylamine) in solvents like dichloromethane or THF. A key step is the introduction of the methyloxiran moiety via epoxidation of an allyl intermediate using oxidizing agents like m-CPBA. Yields vary significantly with reducing agents: lithium triethylborohydride achieved 50% yield (99.2% purity), while sodium dithionite combined with lithium triethylborohydride improved yield to 58.78% (99.3% purity) . Purification via column chromatography or recrystallization is critical for isolating the product.
Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?
Contradictions in NMR or mass spectrometry data often arise from stereochemical ambiguity or impurities. To address this:
- 2D NMR techniques (e.g., COSY, NOESY) can clarify proton-proton correlations and spatial arrangements of the methyloxiran substituent .
- X-ray crystallography (using programs like SHELXL) provides definitive stereochemical assignments. For instance, SHELX refinement resolves twinned or high-symmetry crystal structures, which are common in epoxide-containing compounds .
- High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, distinguishing between isobaric impurities.
Basic: What are the critical characterization techniques for confirming the structure of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at pyridine C-2 and oxiran C-2). For example, the oxiran proton signals typically appear at δ 3.1–3.5 ppm as doublets .
- Infrared Spectroscopy (IR): Confirms functional groups (e.g., C-O-C stretch of oxiran at ~1250 cm⁻¹).
- X-ray Diffraction: Resolves stereochemistry, particularly the cis/trans configuration of the oxiran ring .
- Gas Chromatography (GC): Assesses purity (>99% in optimized syntheses) .
Advanced: What strategies improve reaction efficiency when introducing the methyloxiran moiety?
Key strategies include:
- Catalyst Optimization: Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for aryl-oxiran bond formation, using ligands like XPhos to enhance turnover .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize transition states in epoxidation.
- Reducing Agent Screening: Lithium triethylborohydride outperforms traditional agents (e.g., NaBH₄) in regioselective reductions, minimizing byproducts .
- Temperature Control: Epoxidation at 0–5°C prevents ring-opening side reactions.
Advanced: How does the methyloxiran substituent influence the compound’s bioactivity in kinase inhibition studies?
The methyloxiran group enhances electrophilicity, enabling covalent binding to kinase active sites (e.g., cysteine residues in PI3K or p38α). SAR studies show:
- Steric Effects: The 2-methyl group on oxiran improves target selectivity by reducing off-target interactions.
- Reactivity: The strained oxiran ring facilitates nucleophilic attack, leading to irreversible inhibition. Derivatives of similar compounds (e.g., thiazolo[5,4-b]pyridines) exhibit IC₅₀ values <100 nM against PI3K isoforms .
- Metabolic Stability: Oxiran rings resist oxidative metabolism, prolonging in vivo activity compared to non-epoxide analogs .
Advanced: What computational methods are used to model the compound’s interactions with biological targets?
- Docking Simulations (AutoDock Vina): Predict binding poses in kinase active sites, highlighting hydrogen bonds between the pyridine nitrogen and hinge regions .
- Molecular Dynamics (MD): Assess the stability of covalent adducts formed between the oxiran moiety and catalytic cysteine (e.g., in BTK or EGFR kinases).
- QM/MM Calculations: Evaluate the energy barrier for oxiran ring-opening during covalent bond formation .
Basic: What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation: Conduct reactions in a fume hood due to volatile solvents (e.g., dichloromethane).
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid dust generation .
- Toxicity Data: Similar pyridine derivatives show LD₅₀ >500 mg/kg (oral, rats), but acute toxicity requires adherence to OSHA guidelines .
Advanced: How can researchers validate the compound’s stability under physiological conditions?
- pH Stability Studies: Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Epoxides are prone to hydrolysis at acidic pH.
- Plasma Stability Assays: Exposure to human plasma (37°C, 1–24 hours) identifies esterase-mediated ring-opening.
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks to simulate long-term storage .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Purification Bottlenecks: Column chromatography is impractical for large batches; switch to recrystallization or distillation.
- Epoxidation Safety: m-CPBA is explosive at scale; alternatives like hydrogen peroxide with tungsten catalysts reduce risk .
- Yield Consistency: Batch-to-batch variability in oxiran ring formation requires strict temperature and stoichiometric control.
Advanced: How does this compound compare to structurally similar kinase inhibitors?
| Compound | Target | IC₅₀ | Selectivity |
|---|---|---|---|
| This compound | PI3Kγ | 28 nM | 10-fold over PI3Kα |
| Thiazolo[5,4-b]pyridine analog | p38α | 45 nM | 5-fold over JNK2 |
| Quinazoline-based inhibitor | EGFR | 12 nM | 50-fold over HER2 |
The methyloxiran group confers covalent binding, enhancing residence time compared to reversible inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
